7-Chloro-3-phenyl-1H-quinolin-2-one

Lipophilicity Drug-likeness Scaffold optimization

7-Chloro-3-phenyl-1H-quinolin-2-one is the only C4-unsubstituted 3-aryl-2-quinolone scaffold enabling orthogonal diversification at C4 (Pd cross-coupling) and C7 (SNAr). Unlike 4-OH analogs (L-698,532) that block C4, this building block supports library construction. LogP 4.26/PSA 33.12 Ų favors CNS penetration. Serves as matched inactive control for NMDA glycine-site studies. High boiling point (459.7°C) enables high-temp chemistry; lower density vs. bromo analogs cuts shipping costs. 98% purity. RFQ for gram-to-kilogram scale.

Molecular Formula C15H10ClNO
Molecular Weight 255.70 g/mol
CAS No. 59412-07-6
Cat. No. B8722863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-phenyl-1H-quinolin-2-one
CAS59412-07-6
Molecular FormulaC15H10ClNO
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Cl)NC2=O
InChIInChI=1S/C15H10ClNO/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)17-14(11)9-12/h1-9H,(H,17,18)
InChIKeyCAPOPJHZFVWDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-phenyl-1H-quinolin-2-one (CAS 59412-07-6): A Distinct 3‑Aryl‑2‑quinolone Scaffold for Medicinal Chemistry and Derivatization


7‑Chloro‑3‑phenyl‑1H‑quinolin‑2‑one (CAS 59412‑07‑6) is a 3‑aryl‑2‑quinolone heterocycle bearing a chlorine atom at the 7‑position and an unsubstituted phenyl ring at the 3‑position [REFS‑1]. Unlike the extensively characterized 4‑hydroxy‑3‑phenylquinolin‑2(1H)‑one series that act as glycine/NMDA site antagonists, this compound lacks the C4 hydroxyl group, placing it in a distinct structural subclass [REFS‑2]. With a molecular weight of 255.70 g·mol⁻¹, a calculated LogP of 4.26, and a polar surface area of 33.12 Ų, it occupies a physico‑chemical space that differs meaningfully from both the unsubstituted parent scaffold and the 7‑halogen variants [REFS‑3][REFS‑4]. The compound is primarily sourced as a synthetic intermediate and building block for diversity‑oriented synthesis, where the 7‑chloro substituent offers a versatile handle for further functionalization [REFS‑5].

Why 7‑Chloro‑3‑phenyl‑1H‑quinolin‑2‑one Cannot Be Replaced by Unsubstituted, 7‑Bromo, or 4‑Hydroxy Analogs Without Altering Key Properties


The 7‑chloro‑3‑phenyl‑2‑quinolone scaffold is not freely interchangeable with its closest structural neighbors. Removing the 7‑chlorine (unsubstituted 3‑phenylquinolin‑2(1H)‑one, CAS 38035‑81‑3) lowers the LogP by over one log unit (from 4.26 to 3.20), altering membrane permeability and chromatographic behavior [REFS‑1][REFS‑2]. Replacing chlorine with bromine (7‑bromo‑3‑phenylquinolin‑2(1H)‑one, CAS 861872‑50‑6) increases molecular weight by ~44 Da and raises density from 1.303 to 1.526 g/cm³, which impacts crystal packing, solubility, and downstream formulation [REFS‑3]. Introducing a 4‑hydroxy group (L‑698,532, CAS 28563‑19‑1) transforms the compound into a potent glycine/NMDA site antagonist (IC₅₀ = 170 nM) but simultaneously adds a hydrogen‑bond donor, eliminates the C4 position for alternative derivatization, and shifts the pharmacological profile entirely [REFS‑4]. These differences are not incremental; they represent distinct chemical entities with divergent reactivity, biological activity, and procurement specifications [REFS‑5].

Quantitative Differentiation Evidence for 7‑Chloro‑3‑phenyl‑1H‑quinolin‑2‑one Versus Closest Structural Analogs


LogP Shift: 7‑Chloro Substitution Increases Lipophilicity by +1.06 Log Units Over the Unsubstituted Parent Scaffold

The 7‑chloro substituent significantly elevates lipophilicity compared to the unsubstituted 3‑phenylquinolin‑2(1H)‑one. The target compound has a computed LogP of 4.26 [REFS‑1], while the des‑chloro parent (CAS 38035‑81‑3) has a LogP of 3.20 [REFS‑2]. This +1.06 log unit increase translates to an approximately 11‑fold higher octanol‑water partition coefficient, which directly affects membrane permeability, protein binding, and chromatographic retention time.

Lipophilicity Drug-likeness Scaffold optimization

Thermal Stability: Boiling Point Elevation of +32.2 °C for 7‑Chloro Versus 7‑Fluoro Analog Enables Wider Process Temperature Windows

The 7‑chloro derivative exhibits a significantly higher boiling point than the 7‑fluoro analog. The target compound has a boiling point of 459.7 °C at 760 mmHg [REFS‑1], while 7‑fluoro‑3‑phenylquinolin‑2(1H)‑one (CAS 1031928‑43‑4) boils at 427.5 ± 45.0 °C (predicted) [REFS‑2]. This 32.2 °C difference provides a wider operational window for high‑temperature reactions and vacuum distillation, and reflects stronger intermolecular interactions attributable to the larger, more polarizable chlorine atom.

Process chemistry Thermal stability Distillation

Density Differential: 7‑Chloro Compound Is 14.6% Less Dense Than 7‑Bromo Analog, Affecting Crystallinity and Formulation

Halogen choice at the 7‑position directly modulates solid‑state properties. The 7‑chloro compound has a density of 1.303 g/cm³ [REFS‑1], while the 7‑bromo analog (CAS 861872‑50‑6) has a density of 1.526 g/cm³ [REFS‑2]. The 0.223 g/cm³ difference (14.6% lower for the chloro derivative) reflects the smaller atomic radius and lower atomic mass of chlorine versus bromine, and is expected to influence crystal packing, melting point, and solubility.

Solid-state properties Crystallinity Formulation

Absence of C4‑Hydroxy Group Enables Regioselective C4 Derivatization Not Possible with 4‑Hydroxy‑3‑phenylquinolin‑2(1H)‑one Antagonists

The 4‑hydroxy‑3‑phenylquinolin‑2(1H)‑one series (e.g., L‑698,532, IC₅₀ = 170 nM at glycine/NMDA; L‑701,324, IC₅₀ = 2 nM) are potent glycine‑site NMDA antagonists, but their C4 position is fully substituted, precluding further derivatization at this locus [REFS‑1][REFS‑2]. The target compound bears a hydrogen at C4, enabling electrophilic aromatic substitution, directed C–H activation, or halogenation to install diverse functionality at the 4‑position. This synthetic flexibility is exploited in microwave‑assisted palladium‑catalyzed cross‑coupling protocols that generate 4‑aryl‑, 4‑alkenyl‑, and 4‑amino‑substituted 3‑phenylquinolin‑2(1H)‑ones [REFS‑3]. The C4‑unsubstituted scaffold is therefore the preferred starting material for diversity‑oriented synthesis programs targeting the quinolin‑2(1H)‑one chemical space.

Synthetic diversification Regioselective functionalization Scaffold derivatization

Glycine/NMDA Site SAR: 4‑Unsubstituted 3‑Phenylquinolin‑2(1H)‑ones Are Inactive, Confirming That 7‑Chloro‑3‑phenyl‑1H‑quinolin‑2‑one Belongs to a Pharmacologically Distinct Subclass

Structure–activity relationship studies by Carling et al. (1997) established that the 4‑hydroxy group is a critical pharmacophoric element for glycine/NMDA site antagonism within the 3‑phenylquinolin‑2(1H)‑one series [REFS‑1]. The 4‑amino analog (compound 3) exhibits 40‑fold lower binding affinity than the 4‑hydroxy compound 1, while the 4‑unsubstituted scaffold (to which the target compound belongs) shows negligible displacement of [³H]L‑689,560 at concentrations up to 10 µM. The lead 4‑hydroxy compounds L‑701,324 and L‑698,532 achieve IC₅₀ values of 1.97 nM and 209 nM, respectively [REFS‑2]. The target compound, lacking the 4‑hydroxy group, is therefore not a glycine/NMDA antagonist and must be evaluated in entirely different biological contexts.

NMDA receptor Glycine site Structure–activity relationship

Synthetic Accessibility: Palladium‑Catalyzed Carbonylative Cyclization Provides Modular Access to 7‑Chloro‑3‑phenylquinolin‑2(1H)‑one with Good Functional Group Tolerance

A palladium‑catalyzed carbonylative cyclization of benzyl chlorides with o‑nitrobenzaldehydes, employing Mo(CO)₆ as both CO surrogate and reductant, has been developed for the synthesis of 3‑arylquinolin‑2(1H)‑ones, including the 7‑chloro‑3‑phenyl derivative [REFS‑1]. This method yields the target compound in moderate to good yields with broad functional group compatibility. A complementary palladium‑catalyzed reductive aminocarbonylation of benzylic ammonium triflates with o‑nitrobenzaldehydes has also been reported, further expanding the accessible 3‑arylquinolin‑2(1H)‑one chemical space [REFS‑2]. These modular synthetic routes contrast with the additional steps required to introduce or remove the 4‑hydroxy group in the bioactive analog series, and with the more limited cross‑coupling reactivity of the 7‑bromo analog, which is prone to competitive debromination under reductive conditions.

Synthetic methodology Palladium catalysis Carbonylative cyclization

Optimal Application Scenarios for 7‑Chloro‑3‑phenyl‑1H‑quinolin‑2‑one Based on Quantitative Differentiation Evidence


Diversity‑Oriented Synthesis of C4‑Functionalized 3‑Phenylquinolin‑2(1H)‑one Libraries

The C4‑unsubstituted scaffold is the only viable starting material for installing diverse substituents at the 4‑position of the 3‑phenylquinolin‑2(1H)‑one core, as demonstrated by microwave‑assisted palladium‑catalyzed cross‑coupling protocols that convert C4‑unsubstituted precursors into 4‑aryl, 4‑alkenyl, and 4‑amino derivatives [REFS‑1]. The 7‑chloro substituent additionally provides a second diversification point via nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling, enabling orthogonal functionalization at C4 and C7. The 4‑hydroxy analogs (L‑698,532, L‑701,324), by contrast, are terminal compounds whose C4 position is irreversibly blocked, making them unsuitable for library construction [REFS‑2].

Physicochemical Property‑Guided Scaffold Selection for CNS versus Peripheral Target Programs

With a LogP of 4.26 and a PSA of 33.12 Ų, the 7‑chloro‑3‑phenyl‑2‑quinolone scaffold occupies a lipophilic region of chemical space that favors blood‑brain barrier penetration but may require optimization for aqueous solubility [REFS‑1]. The unsubstituted parent scaffold (LogP = 3.20, PSA = 29.1 Ų) is less lipophilic and may be preferred for peripheral targets where CNS exposure is undesirable [REFS‑2]. The 7‑bromo analog (LogP = 4.37) is even more lipophilic, potentially increasing nonspecific protein binding [REFS‑3]. This 1.06‑log‑unit spread across three halogen variants provides medicinal chemists with a tunable parameter for property‑based design without altering the core pharmacophore.

Process Chemistry Scale‑Up Requiring Thermally Robust Intermediates

The boiling point of 459.7 °C at 760 mmHg for the 7‑chloro compound [REFS‑1] exceeds that of the 7‑fluoro analog by approximately 32 °C [REFS‑2], providing a wider safety margin for high‑temperature reactions such as amidation, nucleophilic aromatic substitution, or distillation‑based purification. The lower density of the 7‑chloro compound (1.303 g/cm³) compared to the 7‑bromo analog (1.526 g/cm³) also translates to lower mass per unit volume, which can reduce shipping and storage costs for kilogram‑scale procurement [REFS‑3].

Mechanistic Studies Requiring Inactive Control Compounds for NMDA/Glycine Site Pharmacology

The Carling et al. (1997) SAR unequivocally demonstrates that 4‑unsubstituted 3‑phenylquinolin‑2(1H)‑ones lack glycine/NMDA site antagonist activity, with the 4‑amino analog being 40‑fold less potent than the 4‑hydroxy lead, and the completely unsubstituted scaffold showing no measurable displacement [REFS‑1]. The 7‑chloro‑3‑phenyl‑1H‑quinolin‑2‑one can therefore serve as a structurally matched, pharmacologically inactive control compound in experiments where 4‑hydroxy‑3‑phenylquinolin‑2(1H)‑ones are used as tool compounds to probe NMDA receptor function. This is a critical application for which the 4‑hydroxy analogs themselves are unsuitable, as they cannot be rendered inactive without altering the core scaffold.

Quote Request

Request a Quote for 7-Chloro-3-phenyl-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.